Welcome to the BenchChem Online Store!
molecular formula C12H12O4 B8713601 3,4-Dimethoxy-5-prop-1-ynylbenzoic acid CAS No. 647855-83-2

3,4-Dimethoxy-5-prop-1-ynylbenzoic acid

Cat. No. B8713601
M. Wt: 220.22 g/mol
InChI Key: VISIIZYGEAFOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07691843B2

Procedure details

To a stirred solution of 3-iodo-4,5-dimethoxybenzoic acid (12.32 g, 40.0 mmol) in mixture of Et3N (80 mL) and benzene (80 mL) at room temperature was added CuI (760 mg, 4 mmol) followed by Pd(PPh3)4 (924 mg, 0.8 mmol, 0.02 eq.). After stirring for 2 days under propyne atmosphere (balloon) at room temperature, the solvent was removed, the residue was suspended in 1N HCl aqueous solution (300 mL) and then extracted with EtOAc (3×100 mL). The combined organic layer wash washed with brine (300 mL), dried over Na2SO4 and then concentrated in vacuo to give 3,4-dimethoxy-5-prop-1-ynylbenzoic acid (9.7 g). The product was used without further purification.
Quantity
12.32 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
760 mg
Type
catalyst
Reaction Step Two
Quantity
924 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[C:5]([OH:7])=[O:6].CCN(CC)CC.[CH:22]1[CH:27]=CC=C[CH:23]=1>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:14][O:13][C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([C:23]#[C:22][CH3:27])[C:10]=1[O:11][CH3:12])[C:5]([OH:7])=[O:6] |^1:33,35,54,73|

Inputs

Step One
Name
Quantity
12.32 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=C(C1OC)OC
Name
Quantity
80 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
80 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
CuI
Quantity
760 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
924 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 days under propyne atmosphere (balloon) at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic layer wash
WASH
Type
WASH
Details
washed with brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.